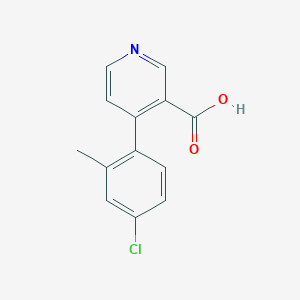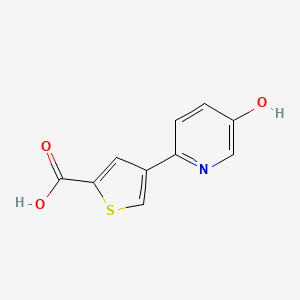
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a versatile and easily synthesized compound, making it a popular choice for many researchers.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) has a wide range of scientific research applications. It is widely used in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in organic reactions. It is also used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used as an inhibitor in enzyme-catalyzed reactions and as an antioxidant in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is not completely understood. However, it is believed that it acts as a proton donor, donating protons to the reaction partner and thus promoting the reaction. It is also believed to act as a Lewis acid, forming a complex with the reaction partner and thus promoting the reaction.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, and may have potential therapeutic applications for the treatment of certain diseases. In addition, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) is a versatile compound that is easy to synthesize and can be used in a wide range of lab experiments. It is relatively stable and can be stored for long periods of time. However, it is also a highly toxic compound and should be handled with care.
Direcciones Futuras
Given its wide range of applications, there are many potential future directions for research involving 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%). These include further studies on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research could be conducted on the synthesis of new compounds using 2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) as a starting material. Finally, further research could be conducted on the mechanism of action of the compound and its potential uses as a catalyst in organic reactions.
Métodos De Síntesis
2-(2-Chloro-5-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized by the condensation reaction of 2-chlorobenzaldehyde and 2-hydroxypyridine in the presence of an aqueous base such as sodium hydroxide. The reaction is conducted in a basic solution and the product is isolated as a white solid. The yield of the reaction is typically 95%, making it a reliable and efficient synthesis method.
Propiedades
IUPAC Name |
6-(2-chloro-5-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-10-3-1-7(14)5-9(10)11-4-2-8(15)6-13-11/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDOXKVKHZLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=NC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692603 |
Source


|
| Record name | 6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
CAS RN |
1261984-72-8 |
Source


|
| Record name | 6-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)